molecular formula C11H14N2O B8144214 N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide

Cat. No.: B8144214
M. Wt: 190.24 g/mol
InChI Key: PRVPODINOXUCLD-UHFFFAOYSA-N
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Description

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide (CAS 2703752-93-4) is a high-purity chemical reagent with a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . This compound is intended for research applications, particularly in pharmaceutical development, where its tetrahydroquinoline scaffold is of significant interest. The structural motif of the tetrahydroquinoline core is recognized as a privileged scaffold in medicinal chemistry and is found in compounds studied for their interaction with central nervous system (CNS) targets, suggesting potential in the development of therapies for neurological conditions . Furthermore, scientific literature indicates that tetrahydroquinoline derivatives are actively investigated for their antiproliferative properties against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and others . Some related compounds exert their biological effects by targeting mitochondrial function, inducing membrane depolarization, and promoting the production of reactive oxygen species (ROS) within cancer cells, leading to cell death . This product is supplied with a guaranteed purity of 97% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers can utilize this compound as a key synthetic intermediate or building block for the discovery and development of novel bioactive molecules .

Properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h3,5,7,9H,2,4,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVPODINOXUCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Hydrogenation: The quinoline ring is partially hydrogenated to form the tetrahydroquinoline derivative. This can be achieved using catalytic hydrogenation with palladium or platinum catalysts under high pressure.

    N-Methylation: The nitrogen atom in the tetrahydroquinoline ring is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Carboxamide Formation: The carboxamide group is introduced at the 8th position through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-8-carboxamide derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form fully hydrogenated quinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinoline-8-carboxamide derivatives.

    Reduction: Fully hydrogenated quinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block
N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the development of novel compounds with potential applications in pharmaceuticals and materials science .

Reactivity
The compound can undergo various chemical reactions including oxidation and substitution. For example:

  • Oxidation : Can be transformed into quinoline derivatives.
  • Substitution : The amine group facilitates nucleophilic substitution reactions, leading to diverse tetrahydroquinoline derivatives.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. It has been studied for its ability to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Microtubule Depolymerization : The compound has shown effectiveness in disrupting microtubule formation, which is critical for cancer cell division .
  • CXCR4 Chemokine Receptor Interaction : This compound can inhibit the CXCR4 receptor, which is often overexpressed in cancers. By blocking this receptor, the compound may prevent cancer cell migration and invasion .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in vivo using xenograft models. The compound demonstrated significant antitumor effects at doses of 75 mg/kg administered three times a week. The results indicated a trend toward reduced tumor growth compared to control groups .

Case Study 2: Antiproliferative Effects

In vitro studies showed that the compound exhibited potent antiproliferative activity across several cancer cell lines including HeLa (cervical cancer) and A2780 (ovarian cancer). The IC50 values were notably low (<40 nM), indicating high efficacy against these cell lines .

Industrial Applications

Beyond its research applications, this compound is utilized in the development of specialty chemicals and materials. Its properties make it suitable for producing dyes and pigments due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, it can induce oxidative stress in cells, resulting in apoptosis or cell death.

Comparison with Similar Compounds

(a) 3-Methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide Hydrochloride (Tiquinamide)

  • Structure : Differs by a thiocarboxamide group (C=S) at the 8-position and a 3-methyl substituent.
  • Activity: Demonstrates potent gastric antisecretory effects in multiple animal models, including inhibition of basal and chemically stimulated acid secretion in rats, cats, and dogs. Its mechanism may involve weak histamine H2-receptor blockade and non-competitive inhibition of acetylcholine responses .
  • Persistence : In pylorus-ligated rats, a 30 mg/kg dose exerts antisecretory effects for 8–9 hours .

(b) Quinoline-8-carboxylic Acid

  • Structure: Fully aromatic quinoline ring with a carboxylic acid group at the 8-position.
  • Properties: Higher hydrophilicity (TPSA = 50.19 Ų) compared to the tetrahydroquinoline carboxamide. It lacks the tetrahydro ring and methylamide group, impacting bioavailability and BBB permeability .

(c) 5,6,7,8-Tetrahydroquinoline-8-carboxylic Esters

  • Synthesis: Prepared via carboxylation of 8-lithio-tetrahydroquinolines with CO₂, followed by esterification. These esters serve as precursors for amides, nitriles, and thioamides .
  • Applications : Primarily intermediates in medicinal chemistry, unlike the bioactive thiocarboxamide derivatives .

Physicochemical Properties

Property N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide Tiquinamide Quinoline-8-carboxylic Acid
Molecular Weight ~203 g/mol (estimated) 268.8 g/mol (HCl salt) 173.17 g/mol
Solubility Likely moderate (amide group) Low (thiocarboxamide) High (carboxylic acid)
Bioavailability Moderate (reduced aromaticity) Limited (polar thiourea) Low (ionized at physiological pH)
Key Functional Groups Carboxamide, tetrahydro ring Thiocarboxamide, 3-methyl Carboxylic acid, aromatic

Biological Activity

N-Methyl-5,6,7,8-tetrahydroquinoline-8-carboxamide is a compound belonging to the tetrahydroquinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, antiproliferative effects, and potential therapeutic applications.

Overview of Biological Activity

This compound exhibits a range of biological activities, including antiproliferative , antimicrobial , and anticancer properties . Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes and receptors that modulate cellular processes.

The compound's biological effects are attributed to several mechanisms:

  • Enzyme Inhibition : It can inhibit enzymes involved in cell proliferation and survival pathways.
  • Oxidative Stress Induction : The compound induces oxidative stress in cells, leading to apoptosis (programmed cell death).
  • Cell Cycle Modulation : It affects various phases of the cell cycle, particularly by inducing G0/G1 phase arrest in cancer cells.

Antiproliferative Activity

This compound has been shown to possess significant antiproliferative effects against various cancer cell lines. The following table summarizes its activity against selected cancer cell lines:

Cell LineIC50 (µM)Type of Cancer
HeLa (Cervical Carcinoma)0.6Cervical carcinoma
A2780 (Ovarian Carcinoma)0.4Ovarian carcinoma
HT-29 (Colorectal)0.5Colorectal adenocarcinoma
CEM (T-Lymphocyte)0.7T-cell leukemia

These results indicate that this compound is particularly effective against ovarian and cervical cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Antiproliferative Effects : A recent study synthesized a series of tetrahydroquinoline derivatives and assessed their antiproliferative activity against various cancer cell lines. The most active compound showed an IC50 value of 0.4 µM against A2780 cells and was noted for its ability to induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production .
  • Mechanistic Insights : Research indicated that this compound can disrupt cellular signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. By inhibiting these pathways, the compound promotes autophagy and apoptosis in cancer cells.
  • Comparative Analysis : When compared to similar compounds lacking specific functional groups (e.g., N-methyl or carboxamide), this compound exhibited enhanced lipophilicity and biological activity due to its unique substitution pattern .

Q & A

Q. Basic Analytical Approach

  • X-ray Crystallography : Resolves absolute configuration and conformational preferences, particularly for chiral derivatives (e.g., (S)-enantiomers) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and coupling constants. For example, methyl groups on the tetrahydroquinoline ring show distinct splitting patterns at δ 1.5–2.5 ppm .

Advanced Consideration : Dynamic NMR can detect ring-flipping in tetrahydroquinoline derivatives, which impacts biological activity .

What strategies are employed to achieve enantioselective synthesis of this compound?

Q. Advanced Stereochemical Control

  • Chiral Resolving Agents : Racemic mixtures are resolved using chiral acids (e.g., tartaric acid derivatives) to isolate (R)- or (S)-enantiomers .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions introduce stereocenters during ring functionalization .

Data Contradiction : Some methods report >95% enantiomeric excess (e.e.) using resolving agents, while catalytic approaches achieve 80–90% e.e., necessitating post-synthesis purification .

How is the biological activity of this compound evaluated in CXCR4 antagonism studies?

Q. Experimental Design

  • In Vitro Binding Assays : Radiolabeled CXCL12 (ligand) competes with the compound in HEK293 cells expressing CXCR4. IC₅₀ values are calculated using fluorescence polarization .
  • In Vivo Metastasis Models : Mouse xenografts treated with the compound show reduced tumor migration via inhibition of CXCR4/SDF-1 signaling .

Methodological Challenge : Off-target effects are mitigated by structural analogs (e.g., replacing the methyl group with bulkier substituents) to enhance specificity .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic Safety Measures

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste handlers .

How do reaction conditions influence the regioselectivity of this compound synthesis?

Q. Advanced Mechanistic Insight

  • Lithiation Position : 8-Lithio intermediates favor carboxylation at C8 due to aromatic stabilization, whereas competing reactions (e.g., C5 functionalization) occur under kinetic control at low temperatures (−78°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic trapping at C8, while THF promotes side reactions at C6 .

Can this compound form coordination complexes with transition metals?

Q. Coordination Chemistry

  • Metal Binding : The amide nitrogen and quinoline π-system coordinate to metals like Cu(II) and Fe(III), forming octahedral complexes characterized by UV-Vis and EPR spectroscopy .
  • Applications : Such complexes are studied for catalytic activity in oxidation reactions or as MRI contrast agents .

How are discrepancies in reported synthetic yields resolved when scaling up this compound production?

Q. Data Contradiction Analysis

  • Scale-Dependent Issues : Pilot-scale reactions often show reduced yields due to inefficient mixing or exothermicity. Mitigation includes slow reagent addition and temperature-controlled reactors .
  • Purity Optimization : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) removes byproducts like unreacted esters or des-methyl analogs .

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